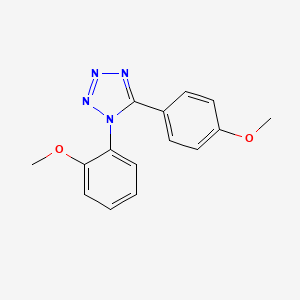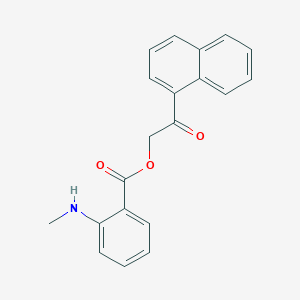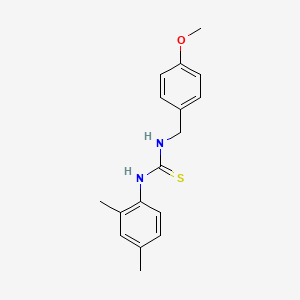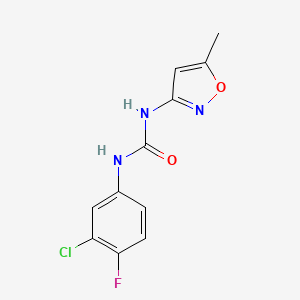![molecular formula C20H23F3N2 B5728670 1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine (also known as DFMDP) is a chemical compound that belongs to the piperazine family. It is a potent and selective agonist of the serotonin 2B receptor, which is a subtype of the serotonin receptor family. DFMDP has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In
科学的研究の応用
DFMDP has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to be a potent and selective agonist of the serotonin 2B receptor, which is involved in the regulation of various physiological processes, such as cardiovascular function, gastrointestinal motility, and mood regulation. DFMDP has been used to study the role of the serotonin 2B receptor in these processes, as well as to investigate the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome.
作用機序
DFMDP acts as a potent and selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that is coupled to the Gq protein. Activation of the serotonin 2B receptor by DFMDP leads to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the IP3 receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This results in the activation of various downstream signaling pathways, which ultimately lead to the physiological effects of DFMDP.
Biochemical and Physiological Effects:
DFMDP has been shown to have a variety of biochemical and physiological effects, particularly in the cardiovascular and gastrointestinal systems. It has been shown to increase the contractility of cardiac myocytes, as well as to increase the release of serotonin from enterochromaffin cells in the gastrointestinal tract. DFMDP has also been shown to have anxiogenic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
DFMDP has several advantages as a research tool, including its potency and selectivity for the serotonin 2B receptor, as well as its ability to activate downstream signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty of synthesizing and purifying the compound. Additionally, its effects on other serotonin receptor subtypes may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DFMDP. One potential area of research is the development of more selective agonists and antagonists of the serotonin 2B receptor, which could be used to further elucidate the role of this receptor in various physiological processes. Another potential area of research is the investigation of the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome. Additionally, the use of DFMDP in combination with other drugs or therapies may have potential synergistic effects and could be investigated in future studies.
合成法
DFMDP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with trifluoromethylbenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with piperazine. The purity and yield of DFMDP can be improved by using various purification techniques, such as recrystallization and column chromatography.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-16(2)19(12-15)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYUAMRUKFOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)




![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)